4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride
Description
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride (CAS 104761-46-8) is a halogenated tetrahydronaphthalene derivative with a bromine substituent at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₃BrClN, with a molecular weight of 262.57 g/mol. The compound is typically stored at 2–8°C in a sealed, moisture-free environment to ensure stability . It is commercially available at 98% purity and is utilized in pharmaceutical and chemical research, particularly as a building block for synthesis .
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h5-6H,1-4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSYXXKUQMYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146700 | |
| Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104761-46-8 | |
| Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride typically involves the bromination of tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role in drug development or as a biochemical probe.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride can be contextualized against analogs with variations in halogen type, substituent positions, and stereochemistry. Below is a detailed analysis:
Positional Isomers
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810069-90-9):
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1337523-99-5): Bromine at the 7-position; similar molecular weight (262.57 g/mol) but distinct steric hindrance patterns. Potential differences in binding affinity to biological targets compared to the 4-bromo isomer .
Halogen-Substituted Analogs
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1199782-94-9):
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810074-75-9):
Stereochemical Variants
- (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213547-18-2) and (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213003-24-7):
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a subject of interest for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects based on recent research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H13BrClN
- CAS Number: 104761-46-8
- Molecular Weight: 262.58 g/mol
- Purity: 97% .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various compounds related to this compound. It has been reported that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 7.80 µg/mL against S. epidermidis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo Derivative | 7.80 | S. epidermidis |
| Other Compounds | Varies | S. aureus |
Antifungal Activity
The antifungal activity of the compound has also been assessed against Candida albicans. The minimum fungicidal concentration (MFC) for some derivatives was found to be around 62.50 µg/mL, indicating moderate antifungal properties .
| Compound | MFC (µg/mL) | Target Fungus |
|---|---|---|
| Selected Derivative | 62.50 | Candida albicans |
Cytotoxic Activity
Cytotoxicity assays have demonstrated that several derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, specific compounds showed IC50 values in the low micromolar range (<10 µM), indicating potent activity against rapidly dividing cells such as A549 lung cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Selected Derivative | <10 | A549 |
| Other Compounds | Varies | Fibroblast Cells |
Case Studies and Research Findings
Research has focused on the structure-activity relationships (SAR) of this compound and its derivatives to optimize their biological activities. Various modifications have been explored to enhance potency and selectivity against target pathogens.
-
Structure-Activity Relationship Studies :
- Modifications at the bromine position and variations in the amine group have been shown to influence antibacterial and cytotoxic activities significantly.
- Compounds with additional functional groups demonstrated enhanced interactions with bacterial cell membranes and increased potency against specific strains.
-
In Vivo Studies :
- Preliminary in vivo studies are necessary to evaluate the therapeutic potential of these compounds in animal models.
- Future research aims to assess pharmacokinetics and bioavailability to determine clinical applicability.
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride?
Answer:
Synthesis typically involves bromination of the tetrahydronaphthalen-1-amine precursor under controlled conditions. For purification, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (e.g., Waters Oasis HLB) is effective. Post-synthesis, the compound should be recrystallized from a mixture of ethanol and hydrochloric acid to isolate the hydrochloride salt. Ensure purity validation via HPLC with UV detection at 254 nm, referencing retention times against certified standards .
Basic: What analytical techniques are critical for characterizing the compound’s physicochemical properties?
Answer:
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (theoretical: ~257.5 g/mol) and isotopic patterns.
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify bromine substitution and tetrahydronaphthalene ring conformation.
- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere (decomposition >200°C).
- X-ray Crystallography: For structural elucidation, particularly to resolve steric effects from the bromine substituent .
Advanced: How can enantiomeric purity be analyzed for chiral derivatives of this compound?
Answer:
Enantiomeric resolution requires chiral stationary-phase chromatography (e.g., Chiralpak IA or IB columns). Compare retention times with enantiomerically pure standards, such as (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 55056-87-6), to establish baseline separation. Circular dichroism (CD) spectroscopy can further validate optical activity .
Advanced: What are the stability considerations for this compound under varying pH and storage conditions?
Answer:
- pH Sensitivity: The amine group is prone to protonation-deprotonation shifts. Stability studies in buffered solutions (pH 3–7) show optimal integrity at pH 5–6.
- Storage: Store lyophilized solid at −20°C under inert gas (argon). Aqueous solutions degrade within 72 hours at 25°C; add 0.1% formic acid to suppress hydrolysis. Avoid exposure to UV light .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in receptor-binding assays?
Answer:
- Scaffold Modification: Introduce substituents (e.g., methyl, fluorine) at positions 5 or 8 to assess steric/electronic effects.
- Binding Assays: Use radiolabeled ligands (e.g., H) in competitive binding assays against GPCRs or monoamine transporters.
- Computational Docking: Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities, cross-validated with experimental IC values .
Advanced: How should contradictory data in pharmacological studies be addressed?
Answer:
- Replicate Studies: Ensure consistency via triplicate experiments with independent batches.
- Control Variables: Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., buffer ionic strength).
- Theoretical Frameworks: Align discrepancies with existing theories (e.g., receptor allostery or pH-dependent solubility) to refine hypotheses. Use Bayesian statistical models to quantify uncertainty .
Advanced: What strategies mitigate adsorption losses during trace-level analysis in biological matrices?
Answer:
- Glassware Deactivation: Treat with 5% dimethyldichlorosilane (DMDCS) to minimize surface interactions.
- Matrix-matched Calibration: Prepare standards in analyte-free biological fluid (e.g., plasma) to account for matrix effects.
- Internal Standards: Use deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) for quantification via LC-MS/MS .
Advanced: How can researchers validate impurity profiles in synthesized batches?
Answer:
- Forced Degradation: Expose the compound to heat (60°C), light (UV-A), and oxidative stress (HO) to identify degradation impurities.
- LC-HRMS: Profile impurities at 0.1% threshold; cross-reference with pharmacopeial standards (e.g., EP Impurity B) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
